4-(4-Bromobenzoyl)-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of a spirocyclic system. This system, along with the various functional groups, could potentially give rise to interesting conformations and stereochemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of a bromine atom, for example, could make this compound relatively heavy and potentially quite reactive. The carboxylic acid group could give it acidic properties .Scientific Research Applications
Occurrence and Fate in Aquatic Environments
The compound 4-(4-Bromobenzoyl)-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, due to its complex structure, could be analogously compared to parabens in terms of its environmental behavior. Parabens, similar in structure due to their aromatic ring and ester functionalities, are known to be present in aquatic environments, often deriving from pharmaceutical and cosmetic products. They can act as weak endocrine disruptors, and while they are biodegradable, their continuous introduction into aquatic systems makes them ubiquitous. Such compounds, upon entering water bodies, can undergo reactions leading to the formation of halogenated by-products, suggesting a potential area of research into the environmental fate and transformation of the subject compound (Haman, Dauchy, Rosin, & Munoz, 2015).
Synthetic Applications and Biological Activities
Looking into the broader applications of structurally complex molecules containing aromatic rings and tert-butyl groups, it has been observed that such compounds demonstrate a range of biological activities. Specifically, molecules with tertiary butyl groups have shown high anticancer, antifungal, and other activities. This suggests potential research avenues in exploring the biological activities of this compound, especially considering its unique structure which may offer novel interactions with biological targets (Dembitsky, 2006).
Environmental Stability and Degradation
Given the structural complexity of the compound, understanding its stability and degradation pathways is crucial. The environmental persistence and potential biodegradation pathways can be studied by examining similar compounds' behavior in the environment. For example, carboxylic acids, a component of the compound's name suggesting the presence of a carboxylic acid group, are known for their environmental relevance. Their degradation could inform the environmental impact of this compound, including its potential biocatalyst inhibition properties and degradation under environmental conditions (Jarboe, Royce, & Liu, 2013).
Mechanism of Action
Properties
IUPAC Name |
4-(4-bromobenzoyl)-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BrNO4/c1-19(2,3)14-8-10-20(11-9-14)22(16(12-26-20)18(24)25)17(23)13-4-6-15(21)7-5-13/h4-7,14,16H,8-12H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLNLQBAPBYOQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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